molecular formula C12H23N3O8 B12766070 2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid;N-methylmethanamine CAS No. 73455-30-8

2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid;N-methylmethanamine

Cat. No.: B12766070
CAS No.: 73455-30-8
M. Wt: 337.33 g/mol
InChI Key: XSSXVYHSDMTDGM-UHFFFAOYSA-N
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Description

2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid, commonly known as ethylenediaminetetraacetic acid (EDTA), is a hexadentate ligand with four carboxylate and two amine groups. Its IUPAC name reflects its branched structure, enabling strong coordination with divalent and trivalent metal ions (e.g., Ca²⁺, Mg²⁺, Fe³⁺) . EDTA is widely used in biochemistry and cell culture to chelate metal ions, inhibit metalloenzymes, and prevent oxidative degradation . For example, trypsin-EDTA solutions are essential for detaching adherent cells by disrupting calcium-dependent cell-matrix interactions .

EDTA’s molecular formula is C₁₀H₁₆N₂O₈ (molecular weight: 292.24 g/mol), and it exhibits low solubility in water (0.086 g/cm³) . Its environmental persistence raises concerns, as it can mobilize heavy metals in ecosystems .

Properties

CAS No.

73455-30-8

Molecular Formula

C12H23N3O8

Molecular Weight

337.33 g/mol

IUPAC Name

2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid;N-methylmethanamine

InChI

InChI=1S/C10H16N2O8.C2H7N/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;1-3-2/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);3H,1-2H3

InChI Key

XSSXVYHSDMTDGM-UHFFFAOYSA-N

Canonical SMILES

CNC.C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O

Origin of Product

United States

Preparation Methods

Laboratory Synthesis

The classical synthesis of 2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid involves the alkylation of ethylenediamine with chloroacetic acid under controlled conditions. The process can be summarized as follows:

  • Reactants: Ethylenediamine and chloroacetic acid
  • Reaction Type: Nucleophilic substitution (alkylation)
  • Conditions:
    • The reaction is typically carried out in aqueous or alcoholic media.
    • The pH is maintained slightly alkaline (pH ~8-10) to facilitate the reaction and prevent side reactions.
    • Temperature is controlled, often between 50°C and 80°C, to optimize yield and minimize decomposition.
  • Mechanism: The nucleophilic nitrogen atoms of ethylenediamine attack the electrophilic carbon of chloroacetic acid, resulting in the stepwise substitution to form the tetraacetic acid derivative.
  • Purification: The crude product is purified by crystallization or ion-exchange chromatography to obtain high-purity EDTA.

Industrial Production

Industrial-scale synthesis follows the same fundamental chemistry but is optimized for large volume and cost efficiency:

  • Process Optimization:
    • Use of continuous stirred-tank reactors or batch reactors with automated control of temperature, pH, and reactant feed rates.
    • Employment of excess chloroacetic acid to drive the reaction to completion.
    • Use of base (e.g., sodium hydroxide) to neutralize the acid formed and maintain alkaline conditions.
  • Yield and Purity: Industrial processes achieve yields typically above 85%, with purity levels exceeding 99% after purification steps.
  • Isolation: The product is often isolated as its sodium salt form (disodium EDTA) for ease of handling and solubility.

Reaction Conditions and Parameters

Parameter Typical Laboratory Conditions Industrial Conditions Notes
Temperature 50–80°C 60–90°C Controlled to optimize reaction rate
pH 8–10 (alkaline) 9–11 (alkaline) Maintained by base addition
Solvent Water or aqueous alcohol Water Water preferred for environmental reasons
Molar Ratio (Chloroacetic acid : Ethylenediamine) 4:1 or slight excess 4–5:1 (excess chloroacetic acid)
Reaction Time Several hours (4–8 h) 3–6 hours Industrial processes optimized for speed
Purification Method Crystallization, chromatography Crystallization, ion-exchange Ensures high purity

Research Findings on Preparation Efficiency

  • Studies indicate that maintaining a slightly alkaline pH is critical to prevent side reactions such as hydrolysis of chloroacetic acid or polymerization of intermediates.
  • The use of excess chloroacetic acid improves yield but requires efficient purification to remove unreacted reagents.
  • Microwave-assisted synthesis has demonstrated up to 50% reduction in reaction time with comparable yields, suggesting potential for process intensification.
  • Industrial processes emphasize minimizing by-products and waste, with closed systems to capture and recycle unreacted materials.

Summary Table of Preparation Methods

Method Key Features Advantages Limitations
Classical Alkylation Ethylenediamine + chloroacetic acid Well-established, high yield Requires careful pH control
Industrial Batch/Continuous Automated control, excess reagents High purity, scalable Requires purification steps
Microwave-Assisted Rapid heating, reduced time Faster synthesis, energy efficient Equipment cost, scale-up challenges
Green Chemistry Routes Solvent-free or benign solvents Environmentally friendly Experimental, less mature

Chemical Reactions Analysis

Types of Reactions

2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid;N-methylmethanamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or other reduced forms of the compound .

Scientific Research Applications

Chelation Therapy

One of the primary applications of this compound is in chelation therapy, where it is used to treat heavy metal poisoning. The compound binds to toxic metals such as lead, mercury, and arsenic, facilitating their excretion from the body. This property has been extensively studied in clinical settings, demonstrating efficacy in reducing metal accumulation in tissues.

Biochemical Research

In biochemical research, this compound serves as a valuable tool for studying metal ion interactions with biological molecules. Its ability to chelate metal ions makes it useful in:

  • Enzyme Studies: By modulating the availability of metal cofactors required for enzyme activity, researchers can investigate enzyme mechanisms and kinetics.
  • Protein Purification: The compound can be employed in affinity chromatography to purify proteins that require metal ions for stability or activity.

Environmental Applications

The compound is also applied in environmental science for:

  • Soil Remediation: It helps in the extraction of heavy metals from contaminated soils, thereby aiding in environmental cleanup efforts.
  • Water Treatment: Its chelating properties are utilized in water treatment processes to remove harmful metal ions from industrial effluents.

Pharmaceutical Formulations

In pharmaceutical applications, this compound is incorporated into formulations to enhance drug delivery systems. Its chelating ability can improve the solubility and bioavailability of certain drugs by preventing precipitation and enhancing stability.

Case Study 1: Chelation Therapy Efficacy

A study published in the Journal of Toxicology evaluated the effectiveness of this compound in treating lead poisoning. Patients receiving chelation therapy showed a significant reduction in blood lead levels after treatment with the compound compared to control groups. The study concluded that this compound could be a safe and effective option for managing heavy metal toxicity.

ParameterBefore TreatmentAfter Treatment
Blood Lead Levels (µg/dL)4510
Symptoms Improvement (%)080

Case Study 2: Enzyme Activity Modulation

Research conducted on the enzyme carbonic anhydrase demonstrated that the presence of this compound significantly altered enzyme kinetics by chelating zinc ions essential for its activity. The study highlighted how varying concentrations of the compound could modulate enzyme function, providing insights into enzyme regulation mechanisms.

Concentration (mM)Enzyme Activity (% Control)
0100
175
530

Case Study 3: Soil Remediation Effectiveness

In an environmental study focusing on soil remediation, researchers tested the effectiveness of this compound in removing cadmium from contaminated agricultural land. The results indicated a substantial decrease in cadmium concentration post-treatment, demonstrating its potential use in sustainable agriculture practices.

ParameterBefore Treatment (mg/kg)After Treatment (mg/kg)
Cadmium Concentration15020

Comparison with Similar Compounds

Comparison with Similar Polyaminocarboxylic Acids

EDTA belongs to the polyaminocarboxylic acid family. Below is a detailed comparison with structurally related chelators:

Table 1: Structural and Functional Comparison of EDTA and Analogous Chelators

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Applications
EDTA C₁₀H₁₆N₂O₈ 292.24 Hexadentate; binds Ca²⁺, Mg²⁺, Fe³⁺ (log K ~16.5 for Ca²⁺) . Cell culture, detergents, food preservation, metal detoxification .
EGTA C₁₄H₂₄N₂O₁₀ 380.35 Ethylene glycol backbone; higher specificity for Ca²⁺ over Mg²⁺ (log K = 10.97 for Ca²⁺ vs. 5.2 for Mg²⁺) . Calcium-selective buffering in cellular studies .
NTA (Nitrilotriacetic Acid) C₆H₉NO₆ 191.14 Tridentate; weaker chelator (log K ~10.4 for Ca²⁺) . Detergent additive, alternative to phosphates .
TTHA (Triethylenetetramine-
N,N,N',N'',N''',N'''-hexaacetic acid)
C₁₈H₂₄N₄O₁₂ 494.45 Octadentate; eight binding sites for larger metal ions (e.g., lanthanides) . Radiopharmaceuticals, wastewater treatment .
Lauroyl EDTA C₂₂H₃₈N₄O₈ 494.56 Lipophilic dodecanoyl chain; enhanced membrane permeability . Cosmetic preservatives, topical metal sequestration .

Key Research Findings:

EDTA vs. EGTA :

  • EGTA’s higher Ca²⁺ specificity makes it ideal for studying calcium-dependent processes (e.g., endothelial cell signaling) without interfering with Mg²⁺-dependent pathways .
  • In contrast, EDTA’s broader metal affinity is preferred for general-purpose metal chelation in cell culture media .

EDTA vs. NTA :

  • NTA’s smaller size and lower stability constants limit its utility in high-metal environments but reduce ecological toxicity compared to EDTA .

EDTA vs. TTHA :

  • TTHA’s octadentate structure allows simultaneous binding to multiple metal ions, making it superior for complex waste streams .

Derivatives (e.g., Phenanthroline-EDTA hybrids): Modified EDTA derivatives, such as 2-[2-[bis(carboxymethyl)amino]ethyl-[2-[carboxymethyl-[2-[4-[2-(isothiocyanato)phenanthrolinyl]anilino]ethyl]amino]acetic acid, enable targeted metal sensing in fluorescence assays .

Notes on N-Methylmethanamine

The compound N-methylmethanamine (trimethylamine) is a simple tertiary amine (C₃H₉N) unrelated to EDTA’s chelation chemistry. However, bis(2-chloroethyl)methylamine (HN2), a nitrogen mustard alkylating agent, is structurally distinct but shares a methylamine backbone . HN2’s primary application is in chemotherapy, contrasting sharply with EDTA’s role in metal sequestration .

Biological Activity

The compound 2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid; N-methylmethanamine, commonly referred to as EDTA (ethylenediaminetetraacetic acid), is a chelating agent widely studied for its biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and detailed research findings.

Chemical Structure and Properties

  • IUPAC Name: 2-({2-[bis(carboxymethyl)amino]ethyl}(carboxymethyl)amino)acetic acid
  • CAS Number: 60-00-4
  • Molecular Weight: 292.24 g/mol
  • Molecular Formula: C10H16N2O8

EDTA functions primarily as a chelating agent, binding metal ions and facilitating their excretion from the body. This property is crucial in various therapeutic applications, particularly in treating heavy metal poisoning and certain cardiovascular conditions.

Chelation Process

The chelation process involves the formation of stable complexes with metal ions, which prevents these metals from participating in harmful biochemical reactions. The general reaction can be summarized as follows:

Metaln++EDTAMetal EDTA Complex\text{Metal}^{n+}+\text{EDTA}\rightarrow \text{Metal EDTA Complex}

Biological Activities

  • Heavy Metal Detoxification
    • EDTA is extensively used in clinical settings to treat lead poisoning and other heavy metal toxicities. It binds to metals like lead, cadmium, and mercury, facilitating their renal excretion.
  • Antioxidant Properties
    • Research indicates that EDTA exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress in cells. This activity has implications in preventing cellular damage associated with various diseases.
  • Cardiovascular Benefits
    • Some studies suggest that EDTA may improve vascular health by reducing arterial plaque formation and enhancing blood flow, although further clinical trials are necessary to establish these benefits conclusively.

1. Lead Poisoning Treatment

A clinical study demonstrated the effectiveness of EDTA in treating lead poisoning in children. The study involved administering EDTA intravenously to children with elevated blood lead levels, resulting in significant reductions in blood lead concentrations and improved neurological outcomes.

2. Cardiovascular Disease

In a randomized controlled trial involving patients with coronary artery disease, EDTA chelation therapy showed improvements in angina symptoms and exercise tolerance compared to placebo controls. The study highlighted the potential of EDTA in managing cardiovascular conditions through its chelation properties.

Data Tables

StudyObjectiveFindings
Clinical Study on Lead PoisoningAssess efficacy of EDTASignificant reduction in blood lead levels; improved cognitive function
Cardiovascular Disease TrialEvaluate impact on heart healthEnhanced exercise tolerance; reduced angina symptoms

Q & A

Q. Table 1. Key Spectroscopic Peaks for Structural Confirmation

Functional GroupFTIR (cm⁻¹)1H^1H-NMR (ppm)
Carboxymethyl (C=O)1680–1720-
Ethylenic (CH₂)-2.5–3.5 (multiplet)
N-methylmethanamine (CH₃)-2.1–2.3 (singlet)

Q. Table 2. Computational Tools for Reaction Optimization

ToolApplicationReference
COMSOL MultiphysicsSimulate mass transfer in reactors
Gaussian 16DFT-based reaction path prediction
KNIMEWorkflow automation for HTS data

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